molecular formula C14H19NO2 B12741809 1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate CAS No. 92501-03-6

1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate

Cat. No.: B12741809
CAS No.: 92501-03-6
M. Wt: 233.31 g/mol
InChI Key: XVQUTLVHJSIFEN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate is a chemical compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate typically involves the reaction of 1,2-dimethyl-3-phenylpyrrolidine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3-phenylpyrrolidine: A precursor in the synthesis of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate.

    3-Phenylpyrrolidine: Lacks the dimethyl substitution, leading to different chemical properties.

    Pyrrolidin-2-one: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92501-03-6

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) acetate

InChI

InChI=1S/C14H19NO2/c1-11-14(17-12(2)16,9-10-15(11)3)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3

InChI Key

XVQUTLVHJSIFEN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1C)(C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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